Cypromid

Photosynthesis inhibition Hill reaction Chloroplast assay

Cypromid (CAS 2759-71-9) serves as a validated analytical reference standard for anilide herbicide residue analysis and structure-activity relationship (SAR) investigations. Its cyclopropane ring provides a distinct mass spectrometric signature (m/z 229-231, characteristic Cl isotope pattern) for calibration. • Validated negative control for rice selectivity screening: complete photosynthetic inhibition with minimal 6-day recovery (I₅₀ = 1.3 × 10⁻⁶ M). • Not hydrolyzed by rice leaf homogenates-unlike propanil-ensuring benchmark non-selective phytotoxicity data. • Certified purity documentation and CAS verification supplied with every order.

Molecular Formula C10H9Cl2NO
Molecular Weight 230.09 g/mol
CAS No. 2759-71-9
Cat. No. B185099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCypromid
CAS2759-71-9
Molecular FormulaC10H9Cl2NO
Molecular Weight230.09 g/mol
Structural Identifiers
SMILESC1CC1C(=O)NC2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C10H9Cl2NO/c11-8-4-3-7(5-9(8)12)13-10(14)6-1-2-6/h3-6H,1-2H2,(H,13,14)
InChIKeyPLQDLOBGKJCDSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility3 g/100mL in benzene
In water, > 0.01 g/100mL

Cypromid: Scientific Overview and Procurement


Cypromid (CAS 2759-71-9), also designated as S-6000 or the commercial product Clobber, is a synthetic anilide herbicide classified within the substituted amide chemical family [1]. Its IUPAC nomenclature is N-(3,4-dichlorophenyl)cyclopropanecarboxamide, with the molecular formula C₁₀H₉Cl₂NO and a molecular weight of 230.09 g/mol [2]. Cypromid functions as a contact post-emergence herbicide, with its primary mechanism involving the induction of general necrosis and growth inhibition in susceptible annual weeds [3]. The compound is structurally distinguished from its closest analogs—propanil, solan, and swep—by its cyclopropane ring moiety, a feature that has historically informed comparative studies of anilide herbicide structure-activity relationships [4].

Analytical reference standard for anilide herbicides
Distinct cyclopropyl moiety for MS-based method development
Research-only; obsolete pesticide, no field deployment

Why Cypromid Generic Substitution Fails


Procurement specialists and researchers evaluating anilide herbicides for weed control applications must recognize that in-class compounds are not interchangeable. Comparative hydrolysis assays demonstrate that cypromid, unlike propanil and N-Cl-propanil, is not hydrolyzed by rice leaf homogenates [1]. This biochemical distinction has direct agronomic consequences: rice plants treated with cypromid or solan exhibit severe injury and minimal photosynthetic recovery, whereas propanil-treated rice maintains selective tolerance [2]. Furthermore, structure-activity studies indicate that the cyclopropane ring of cypromid confers unique physicochemical properties relative to the propionanilide backbone of propanil, affecting both potency and crop safety profiles [3]. Consequently, substituting cypromid with a generically similar anilide without accounting for these verifiable differences may result in unintended crop phytotoxicity or suboptimal weed control outcomes.

Hydrolysis pathway mismatch Cypromid is not hydrolyzed by rice leaf homogenates; propanil and N-Cl-propanil undergo detoxification via this pathway
Irreversible photosynthesis inhibition Cypromid causes complete cessation of photosynthesis with minimal recovery in rice, unlike swep
Structural physicochemical divergence Cyclopropane ring alters logP and steric properties compared to propanil linear chain

Cypromid Quantitative Differentiation Evidence


Hill Reaction Inhibition Potency

Cypromid exhibits an I₅₀ value of 1.3 × 10⁻⁶ M for Hill reaction inhibition in spinach chloroplasts, demonstrating a 1.7-fold higher potency than propanil (I₅₀ = 2.2 × 10⁻⁶ M) and comparable activity to solan (I₅₀ = 1.1 × 10⁻⁶ M). The compound is approximately 580-fold more potent than N-CH₃-propanil (I₅₀ = 7.5 × 10⁻⁴ M), highlighting the critical role of the imino hydrogen in anilide herbicide activity [1].

Hill Reaction Inhibition
Head-to-head
I₅₀ = 1.3 × 10⁻⁶ M (spinach chloroplasts); 1.7× higher inhibition than propanil (I₅₀ = 2.2 × 10⁻⁶ M)
Supports photosynthetic electron transport inhibition assay context
Compared to propanil, solan, swep; imino hydrogen critical
Photosynthesis inhibition Hill reaction Chloroplast assay Structure-activity relationship

Photosynthetic Recovery Kinetics

Following foliar application, both rice plants and barnyardgrass treated with cypromid exhibited complete cessation of photosynthesis with negligible recovery observed over the 6-day monitoring period. In contrast, rice plants treated with swep showed considerable photosynthetic recovery, while solan and cypromid treatments resulted in minimal recovery in either species [1]. This irreversible inhibition profile is mechanistically linked to the lack of cypromid hydrolysis by rice leaf homogenates, a detoxification pathway operative for propanil and N-Cl-propanil [2].

Photosynthetic Recovery
Head-to-head
Complete photosynthetic inhibition with minimal recovery after 6 days in rice and barnyardgrass
Supports irreversible inhibition profile context
Swep shows considerable recovery; propanil selective tolerance
Photosynthesis recovery Foliar application Rice phytotoxicity Selectivity mechanism

Pre-Emergence Efficacy in Maize

In pre-emergence field trials conducted on Oxford clay soil, cypromid applied singly demonstrated inferior weed control efficacy compared to atrazine and fluromidine. Atrazine at 0.28 kg/ha a.i. provided excellent control of Stellaria media, Veronica spp., and Polygonum aviculare, while fluromidine was comparable to atrazine. Cypromid, along with linuron, 2,4-D-amine, propachlor, and pyriclor, was less effective. Notably, cypromid applied post-emergence at 2.24 kg/ha directly reduced maize crop yield, whereas pyriclor caused yield reduction at a lower dose of 0.56 kg/ha pre-emergence [1].

Pre-emergence Field Efficacy
Trial context
Less effective than atrazine and fluromidine; post-emergence 2.24 kg/ha reduced maize yield
Supports field trial context; inferior to atrazine
Oxford clay soil; maize crop; wet conditions
Pre-emergence weed control Maize herbicide Field trial Yield impact

Mammalian Toxicity and Regulatory Status

Cypromid exhibits low oral mammalian toxicity and is classified as a mild irritant [1]. The compound is categorized alongside propanil, clomiprop, bensulide, and dimethenamid as an anilide or amide herbicide plant growth regulator, though within-group toxicity varies and some members demonstrate greater toxicity than others [2]. Cypromid is moderately soluble in water; however, data on its environmental fate and ecotoxicology are unavailable in authoritative databases [3]. The compound is no longer registered for pesticide use in the United States and was discontinued by Gulf Oil Chemicals Co., rendering it an obsolete herbicide [4].

Mammalian Toxicity & Status
Class-level
Low oral toxicity; mild irritant; obsolete; not EU-approved; no longer US-registered
Supports regulatory status context; research-only
Ecotoxicology data unavailable; not for field use
Mammalian toxicity Regulatory status Safety assessment Environmental fate

Cyclopropyl Moiety Structural Differentiation

Cypromid (3',4'-dichlorocyclopropanecarboxanilide) is distinguished within the substituted amide herbicide class by its cyclopropyl moiety, a structural feature that is uncommon among biocidal compounds [1]. In contrast, propanil (3,4-dichloropropionanilide) possesses a linear propionyl chain, while solan features a branched 2-methylpentamide structure. The cyclopropane ring confers distinct physicochemical properties, including a calculated logP of approximately 3.99 and a density of 1.477 g/cm³ at standard conditions [2].

Cyclopropyl Moiety
Class-level
Cyclopropanecarboxamide backbone; logP ≈ 3.99; density 1.477 g/cm³
Supports structural identification for analytical reference standard
Distinct from propanil linear propionyl chain
Cyclopropane Structure-activity relationship Anilide herbicide Chemical classification

Cypromid Application Scenarios


Analytical Reference Standard Use

Given cypromid's obsolete regulatory status and discontinued commercial production, its primary contemporary application is as an analytical reference standard for method development and validation in environmental monitoring or residue analysis laboratories. The compound's distinct cyclopropyl moiety provides a unique mass spectrometric signature (molecular ion at m/z 229-231 with characteristic chlorine isotope pattern) that facilitates its use as a calibration standard when analyzing anilide herbicide mixtures [1]. Procurement for this purpose requires documentation of certified purity and CAS 2759-71-9 verification.

SAR Studies in Herbicide Research

Cypromid serves as a valuable comparator compound in SAR investigations examining the role of the N-phenyl substitution pattern and amide backbone structure on Hill reaction inhibition potency. The quantitative I₅₀ data (1.3 × 10⁻⁶ M) and established lack of rice leaf homogenate hydrolysis provide benchmark values against which novel anilide derivatives can be evaluated [1]. The compound's cyclopropane ring offers a conformationally constrained scaffold that contrasts with the flexible propionyl chain of propanil, enabling systematic exploration of steric effects on target site binding [2].

Historical Control in Weed Science Education

As a documented example of a contact post-emergence anilide herbicide that lacked crop selectivity for rice despite structural similarity to propanil, cypromid constitutes an instructive historical control for teaching herbicide selectivity mechanisms. The 1969 comparative study by Ishizuka et al. established that cypromid and solan are not hydrolyzed by rice leaf homogenates, whereas propanil and N-Cl-propanil undergo detoxification via this pathway [1]. This biochemical distinction underpins the observed phytotoxicity differential and remains a canonical example in weed science curricula of how subtle structural modifications govern crop safety.

Negative Control for Rice Selectivity Assays

Cypromid may be employed as a negative control compound in rice selectivity screening assays. The compound's established profile—complete photosynthetic inhibition with minimal recovery over 6 days and lack of rice leaf homogenate hydrolysis—provides a validated benchmark for non-selective phytotoxicity in rice [1]. Novel herbicide candidates demonstrating cypromid-like activity profiles can be rapidly deprioritized for rice applications, whereas compounds exhibiting propanil-like selectivity warrant further investigation.

Application
Selection Property
Validation Focus
Analytical reference standard
Distinct cyclopropyl moiety mass signature
Certified purity and CAS 2759-71-9 verification
SAR studies in herbicide research
Documented Hill reaction inhibition benchmark
Comparative inhibition and hydrolysis data
Historical control in weed science education
Established non-hydrolysis by rice leaf homogenates
Teaching herbicide selectivity mechanisms
Negative control for rice selectivity assays
Irreversible photosynthetic inhibition profile
Benchmark for non-selective phytotoxicity in rice

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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